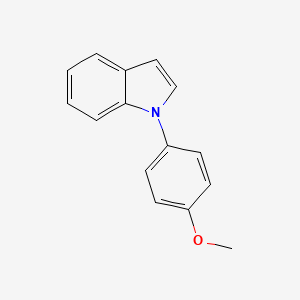

1-(4-methoxyphenyl)-1H-indole

Übersicht

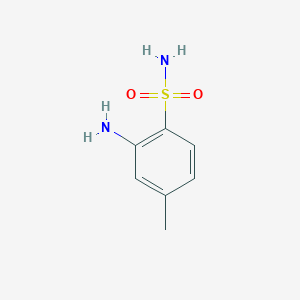

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be used to analyze the vibrational wavenumbers of the structure . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values can also be determined .

Chemical Reactions Analysis

The chemical reactivity of “1-(4-methoxyphenyl)-1H-indole” can be inferred from the HOMO–LUMO energy gap. A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting the high stability of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various methods. For instance, the density functional theory (DFT) can be used to compute the optimized geometrical parameters, energies for the HOMO and LUMO, and other properties .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the synthesis and characterization of “1-(4-methoxyphenyl)-1H-indole” and its derivatives. For instance, a study has been conducted on the synthesis and structure determination of a related compound, “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, as a probing tool for SOCE assays .

Eigenschaften

CAS-Nummer |

93597-01-4 |

|---|---|

Produktname |

1-(4-methoxyphenyl)-1H-indole |

Molekularformel |

C15H13NO |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

1-(4-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |

InChI-Schlüssel |

CJJDJQFZVLGJLB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Löslichkeit |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8815801.png)

![1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B8815811.png)